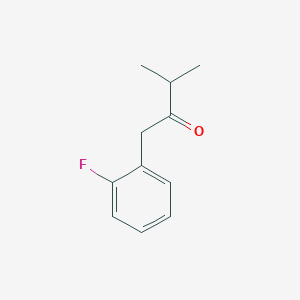

1-(2-Fluorophenyl)-3-methylbutan-2-one

Description

1-(2-Fluorophenyl)-3-methylbutan-2-one is a fluorinated aromatic ketone characterized by a 2-fluorophenyl group attached to a branched butanone backbone. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 g/mol. The compound has been referenced in specialized chemical catalogs (e.g., CymitQuimica), though its commercial availability is currently listed as "discontinued" . This status may reflect challenges in synthesis, stability, or niche applicability. The fluorine atom in the ortho position on the phenyl ring introduces steric and electronic effects that distinguish it from analogues with substituents in other positions or with different functional groups.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBGKJPJXVZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Fluorine Substitution

- The meta position exerts a weaker electron-withdrawing effect, which may influence reactivity in nucleophilic additions or reductions.

- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): A chloro-fluoro di-substituted analogue demonstrates how halogen-halogen interactions affect crystal packing and solubility. The para-chlorine enhances electron withdrawal, while the ortho-fluorine contributes to steric constraints.

Functional Group Variations

1-(2-Hydroxyphenyl)-3-methylbutan-1-one ():

Replacing fluorine with a hydroxyl group (C₁₁H₁₄O₂, MW 178.23 g/mol) increases polarity and hydrogen-bonding capacity, improving aqueous solubility. This compound exhibits versatility in pharmaceuticals and materials science due to its ability to participate in intermolecular interactions .3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one ():

The sulfonyl group (C₁₀H₁₂O₃S, MW 212.26 g/mol) is a strong electron-withdrawing substituent, making the ketone more electrophilic. This compound was synthesized in 84.1% yield and has a melting point of 80–81°C, reflecting higher crystallinity compared to fluorinated analogues .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.